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molecular formula C9H11NO4 B139731 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol CAS No. 149910-66-7

2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol

Cat. No. B139731
M. Wt: 197.19 g/mol
InChI Key: LHYRRHWYOPLOBK-UHFFFAOYSA-N
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Patent
US06972286B2

Procedure details

A solution of 2-[2-(hydroxymethyl)-4-nitrophenyl]ethanol (Step 1, 1.65 g, 8.37 mmol), succinimide (829 mg, 8.37 mmol) and triphenylphosphine (2.46 g, 9.37 mmol) in dry THF at 0° C. under N2 is treated with diethyl azodicarboxylate (1.50 mL, 9.54 mmol) dropwise over 5 mins, and the resulting mixture is stirred at 0° C. for 4 hrs and then concentrated under reduced pressure. The residue is chromatographed on a Flash 40M silica gel (90 g, 32-63 μm) cartridge, eluting with EtOAc/heptane (10/90), and those fractions with an Rf=0.60 by TLC (EtOAc/hexane, 50/50) are pooled and concentrated to give 995 mg (66%) of the title compound as a white solid, mp 96-98° C.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
829 mg
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[CH2:12][CH2:13][OH:14].C1(=O)NC(=O)CC1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>C1COCC1>[N+:9]([C:7]1[CH:6]=[CH:5][C:4]2[CH2:12][CH2:13][O:14][CH2:2][C:3]=2[CH:8]=1)([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
OCC1=C(C=CC(=C1)[N+](=O)[O-])CCO
Name
Quantity
829 mg
Type
reactant
Smiles
C1(CCC(N1)=O)=O
Name
Quantity
2.46 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
diethyl azodicarboxylate
Quantity
1.5 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at 0° C. for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on a Flash 40M silica gel (90 g, 32-63 μm) cartridge
WASH
Type
WASH
Details
eluting with EtOAc/heptane (10/90)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(CCOC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 995 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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